N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide
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Overview
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide is a synthetic organic compound with the molecular formula C22H19FN2O2 and a molecular weight of 362.3969 g/mol . This compound is characterized by the presence of a cyclopropyl-substituted pyridine ring, a fluorophenoxy group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Starting Materials: The synthesis begins with the preparation of the cyclopropyl-substituted pyridine and the fluorophenoxy benzene derivatives.
Coupling Reaction: The key step involves the Suzuki–Miyaura coupling of these two intermediates using a palladium catalyst and a boron reagent under mild conditions.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide can be compared with other similar compounds, such as:
- N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide : This compound has a trifluoromethoxy group instead of a fluorophenoxy group, which may result in different chemical and biological properties.
- N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide : Similar structure but with a different substitution pattern on the pyridine ring.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c23-18-7-9-19(10-8-18)27-20-3-1-2-17(12-20)22(26)25-14-15-4-11-21(24-13-15)16-5-6-16/h1-4,7-13,16H,5-6,14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMJJULYRMOOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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